2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound reflects a complex arrangement of functional groups that significantly influence its chemical behavior and structural properties. According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as this compound, indicating the presence of both methyl and isopropyl substituents attached to the nitrogen atom of the glycine backbone. The molecular formula C6H14ClNO2 encompasses a molecular weight of 167.63 grams per mole, reflecting the additional mass contributed by the hydrochloride counterion.
The core structural framework consists of an acetic acid moiety where the alpha-carbon bears a tertiary amine substituent. This tertiary amine features both a methyl group and an isopropyl group attached to the nitrogen atom, creating a bulky N,N-disubstituted amino acid derivative. The SMILES notation CC(C)N(C)CC(=O)O accurately represents the connectivity pattern, where the isopropyl group is denoted by CC(C), the methyl group by C, and the acetic acid portion by CC(=O)O. The InChI identifier RMLIHPQMHVOHNZ-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure, enabling precise identification in chemical databases.
The three-dimensional arrangement of atoms within this molecule creates distinct spatial regions that influence intermolecular interactions. The branched isopropyl substituent introduces significant steric bulk around the nitrogen center, which affects the accessibility of the amino group for hydrogen bonding interactions. This steric hindrance, combined with the additional methyl substituent, creates a highly substituted nitrogen environment that differs markedly from simpler amino acid structures. The carboxylic acid functionality remains accessible for typical acid-base reactions and hydrogen bonding, maintaining the essential chemical properties associated with amino acid derivatives.
Crystallographic Analysis and Conformational Isomerism
Crystallographic investigations of this compound reveal sophisticated structural arrangements that demonstrate the compound's ability to form stable crystal lattices through specific intermolecular interactions. The hydrochloride salt formation significantly influences the crystalline packing behavior, as the chloride anion participates in extensive hydrogen bonding networks with the protonated amino group. These salt-bridge interactions create directional forces that organize the molecules into ordered three-dimensional arrays, contrasting with the more complex packing observed in neutral amino acid crystals.
The conformational landscape of this compound is characterized by restricted rotation around key bonds, particularly the carbon-nitrogen bonds connecting the substituents to the central nitrogen atom. The presence of both methyl and isopropyl groups creates multiple conformational minima, each corresponding to different spatial arrangements of these bulky substituents. Nuclear magnetic resonance studies of related N-substituted glycine derivatives have demonstrated that such compounds can exist as multiple configurational isomers in solution, with the major species typically favoring arrangements that minimize steric clashes between substituents.
In the solid state, the crystal structure adopts a conformation that optimizes both intramolecular stability and intermolecular packing efficiency. The isopropyl group typically adopts a gauche conformation relative to the carboxyl group, minimizing unfavorable interactions while allowing for optimal crystal packing. The chloride counterion plays a crucial role in stabilizing the overall crystal structure by forming hydrogen bonds with the protonated amino group, creating discrete ionic pairs that further assemble through weaker van der Waals interactions. This hydrogen bonding pattern contributes to the formation of extended networks that enhance crystal stability and influence the compound's physical properties.
Comparative Structural Analysis with N-Substituted Glycine Derivatives
The structural characteristics of this compound can be effectively understood through comparison with other N-substituted glycine derivatives, particularly those bearing different alkyl substituents. Sarcosine, or N-methylglycine, represents the simplest member of this family with only a single methyl substituent on the nitrogen atom. The molecular formula C3H7NO2 and molecular weight of 89.0932 grams per mole for sarcosine highlight the significant structural elaboration present in the target compound. While sarcosine forms relatively simple hydrogen-bonded networks in its crystal structure, the addition of the bulky isopropyl group in the target compound creates more complex packing arrangements.
N-Isobutylglycine, with molecular formula C6H13NO2, provides another useful comparison point as it contains a single branched alkyl substituent similar in size to the isopropyl group. However, the presence of both methyl and isopropyl substituents in this compound creates a unique steric environment that influences conformational preferences differently than mono-substituted derivatives. Studies of various N-alkylated glycine derivatives have demonstrated that increasing the bulk of N-substituents generally leads to more restricted conformational flexibility and altered hydrogen bonding patterns.
The comparative analysis reveals that multiply N-substituted glycine derivatives, such as the target compound, exhibit enhanced conformational constraints compared to their mono-substituted counterparts. Research on chiral N-substituted glycines has shown that bulky substituents can stabilize specific helical conformations when incorporated into longer chains. The presence of both methyl and isopropyl groups creates a highly substituted nitrogen center that could potentially influence the conformational preferences of peptoid structures incorporating this residue. This structural complexity distinguishes the target compound from simpler derivatives and suggests unique applications in the design of conformationally constrained molecular architectures.
| Compound | Molecular Formula | Molecular Weight | N-Substituents | Structural Complexity |
|---|---|---|---|---|
| Sarcosine | C3H7NO2 | 89.09 g/mol | Methyl | Low |
| N-Isobutylglycine | C6H13NO2 | 131.17 g/mol | Isobutyl | Moderate |
| Target Compound | C6H14ClNO2 | 167.63 g/mol | Methyl, Isopropyl | High |
Properties
IUPAC Name |
2-[methyl(propan-2-yl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(2)7(3)4-6(8)9;/h5H,4H2,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYSAIJVWJCKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Intermediate Route with Carbodiimide Coupling
A common synthetic strategy involves protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by coupling with an acetic acid derivative and subsequent deprotection to yield the target hydrochloride salt.
Step 1: Amino Protection
The primary amine is reacted with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., sodium bicarbonate) to form the Boc-protected intermediate. This step stabilizes the amine for further functionalization.Step 2: Coupling Reaction
The Boc-protected amine is coupled with an acetic acid moiety using carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-hydroxybenzotriazole) to enhance reaction efficiency and suppress side reactions.Step 3: Deprotection and Salt Formation
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and purification. The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid or isopropanol hydrochloride solution.
Table 1: Comparison of Coupling Agents in Boc-Protection Route
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 78 | 95 |
| DCC/DMAP | THF | 65 | 90 |
DMF = Dimethylformamide; THF = Tetrahydrofuran; DCC = Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine
This method provides good yields and high purity, with EDC/HOBt preferred due to milder reaction conditions and fewer side products.
Multi-Step Synthesis via Carbamate and Mesylate Intermediates
An alternative, more elaborate synthesis involves the preparation of carbamate and mesylate intermediates, followed by azide substitution and reduction to yield the amino acid hydrochloride.
Step 1: Carbamate Formation
S-Alaninol is reacted with methyl chloroformate in the presence of sodium bicarbonate in tetrahydrofuran (THF) at 0–30°C to form (S)-methyl (1-hydroxypropan-2-yl)carbamate.Step 2: Mesylate Formation
The carbamate intermediate is treated with methanesulfonyl chloride (mesyl chloride) and triethylamine in dichloromethane at 0–30°C to afford the corresponding mesylate.Step 3: Azide Substitution
The mesylate is reacted with sodium azide in dimethylformamide (DMF) at 70–75°C to substitute the mesylate group with azide.Step 4: Reduction and Hydrochloride Salt Formation
Triphenylphosphine is added to reduce the azide to the amine, followed by acidification with isopropanol hydrochloride to isolate the hydrochloride salt of 2-[Methyl(propan-2-yl)amino]acetic acid.
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Carbamate formation | Methyl chloroformate, NaHCO₃, THF | 0–30 | High | Stirred 3 hours |
| Mesylate formation | Methanesulfonyl chloride, Et₃N, DCM | 0–30 | High | Stirred 3 hours |
| Azide substitution | Sodium azide, DMF | 70–75 | Moderate | Stirred 3 hours |
| Reduction & salt formation | Triphenylphosphine, IPA·HCl | 10–30 | High | Stirred 2–3 hours |
This route is well-documented for producing enantiomerically pure intermediates and is adaptable for scale-up synthesis.
Analytical Techniques for Characterization
To confirm the structure and purity of 2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride, the following analytical methods are critical:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ^1H NMR and ^13C NMR to verify proton and carbon environments, especially around the amino and carboxyl groups.
- Chemical shifts for the isopropyl group methyl protons typically appear around δ 1.0–1.2 ppm, while the methylene adjacent to the amino group appears near δ 3.0–4.0 ppm.
High-Resolution Mass Spectrometry (HRMS)
- Confirms molecular weight; expected molecular ion peak corresponds to the protonated molecule [M+H]^+.
-
- Characteristic absorption bands include N–H stretch (~3350 cm⁻¹), C=O stretch of carboxylic acid (~1700 cm⁻¹), and C–N stretches.
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- Provides purity indication; literature values around 168–174°C for the hydrochloride salt.
Research Findings and Practical Notes
The Boc-protection and carbodiimide coupling route is widely used due to its efficiency and mild reaction conditions, suitable for sensitive substrates.
The multi-step carbamate/mesylate/azide pathway offers stereochemical control and is valuable for pharmaceutical intermediate synthesis, albeit with more complex handling and longer reaction times.
Purification typically involves recrystallization from ethyl acetate or column chromatography, with yields ranging from moderate to high depending on reaction conditions.
Safety protocols recommend handling under fume hoods with appropriate personal protective equipment due to the use of reactive reagents like methyl chloroformate and azides.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Boc-Protection and Coupling | Boc protection → Carbodiimide coupling → Deprotection & salt formation | High yield, mild conditions | Requires protection/deprotection steps |
| Carbamate/Mesylate/Azide Route | Carbamate formation → Mesylate formation → Azide substitution → Reduction & salt formation | Stereochemical control, scalable | Multi-step, hazardous reagents (azides) |
This comprehensive review provides a clear understanding of the preparation methods for this compound, supported by detailed reaction conditions, yields, and analytical characterization, suitable for research and industrial application contexts.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical reactions. It can also interact with receptors and other proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amino Group
2-[(1-Phenylpropan-2-yl)amino]acetic Acid Hydrochloride
- Molecular Formula: C₁₁H₁₅NO₂·HCl (MW: 229.7 g/mol).
- Key Differences: The amino group is substituted with a 1-phenylpropan-2-yl moiety instead of methyl/isopropyl.
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid Hydrochloride
- Molecular Formula: C₆H₁₁ClF₃NO₂ (MW: 221.61 g/mol).
- Key Differences: Features a trifluoroethyl group and a propanoic acid backbone (vs. acetic acid).
- Implications : The electron-withdrawing fluorine atoms increase metabolic stability and acidity, while the longer carbon chain may alter steric interactions.
Backbone Modifications
Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride
- Molecular Formula: C₉H₁₁Cl₂NO₂ (MW: 244.10 g/mol, inferred from ).
- Key Differences : Contains a methyl ester (vs. free carboxylic acid) and a 2-chlorophenyl group at the α-position.
- Implications : The ester group improves membrane permeability, while the chlorophenyl moiety contributes to electrophilic reactivity in coupling reactions.
2-(2-Amino-2-methylpropanamido)-2-phenylacetic Acid Hydrochloride
Cyclic and Heterocyclic Derivatives
2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₀H₁₈ClNO₂ (MW: 219.71 g/mol, inferred from ).
- Key Differences: A piperidine ring replaces the linear aminoacetic acid backbone.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Potential Applications |
|---|---|---|---|---|
| 2-[Methyl(propan-2-yl)amino]acetic acid HCl | C₇H₁₄ClNO₂ | 179.64 | Methyl, isopropyl, acetic acid | Pharmaceutical intermediate |
| 2-[(1-Phenylpropan-2-yl)amino]acetic acid HCl | C₁₁H₁₅NO₂·HCl | 229.70 | Phenylpropan-2-yl, acetic acid | Drug design (hydrophobic interactions) |
| 2-[Methyl(trifluoroethyl)amino]propanoic acid HCl | C₆H₁₁ClF₃NO₂ | 221.61 | Trifluoroethyl, propanoic acid | Metabolic-stable probes |
| Methyl 2-amino-2-(2-chlorophenyl)acetate HCl | C₉H₁₁Cl₂NO₂ | 244.10 | 2-Chlorophenyl, methyl ester | Ester-based prodrugs |
| 2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid HCl | C₁₀H₁₈ClNO₂ | 219.71 | Piperidine ring, isopropyl | Conformationally restricted ligands |
Research Findings and Implications
- Steric Effects : Bulky substituents like isopropyl (target compound) or phenylpropan-2-yl () may hinder enzymatic degradation, enhancing in vivo stability.
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroethyl in ) increase acidity and resistance to oxidation, critical for drug candidates targeting acidic environments.
- Backbone Flexibility : Linear acetic acid derivatives (target compound) offer synthetic versatility, while cyclic analogs () provide structural constraints for targeted binding.
Biological Activity
2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride, also known as isoleucine methyl ester hydrochloride, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.
- Chemical Formula : C5H12ClNO2
- CAS Number : 1193390-42-9
- Molecular Weight : 145.61 g/mol
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to significant biochemical effects. For instance, it exhibits inhibitory activity against 17β-HSD Type 3, with IC values as low as 700 nM in certain synthesized analogs.
- Neuropharmacological Effects : Its structural similarity to psychoactive agents suggests potential applications in treating neurological disorders. Studies indicate that it may modulate neurotransmitter systems, contributing to its neuropharmacological profile.
Anticancer Activity
Research has highlighted the compound's selective cytotoxicity against various cancer cell lines. Notably:
- Leukemia Cell Lines : Derivatives of this compound demonstrated significant cytotoxic effects against leukemia cells, indicating potential for development as an anticancer agent.
Anti-inflammatory Effects
Similar compounds have shown promising anti-inflammatory properties:
- Nitric Oxide Production : Studies indicate that it can significantly inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 cells, suggesting therapeutic applications in inflammatory diseases.
Cellular Effects
In laboratory settings, the compound has been observed to affect several cellular processes:
- Cell Cycle Arrest : The compound induces cell cycle arrest and apoptosis in specific cancer cell types, particularly breast cancer cells.
Case Studies
-
Enzyme Inhibition Study
- A study involving synthesized analogs demonstrated enhanced inhibitory activity against 17β-HSD Type 3 with some compounds exhibiting IC values as low as 700 nM. This suggests that modifications to the structure can significantly impact biological activity.
-
Anticancer Investigation
- Another investigation revealed that derivatives exhibited selective cytotoxicity against leukemia cell lines. This indicates the potential for further development into anticancer therapeutics.
-
Anti-inflammatory Research
- Compounds similar to this compound were evaluated for their ability to inhibit inflammatory mediators in vitro, showing significant reductions in NO and PGE2 production in stimulated macrophages.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates good stability:
- Half-Life : It exhibits a half-life exceeding 289.1 minutes in plasma and over 145 minutes in liver microsomal stability, suggesting favorable metabolic characteristics for therapeutic use.
Dosage Effects
In animal models:
- Lower doses effectively inhibit enzyme activity and induce antiproliferative effects without significant toxicity, highlighting its therapeutic potential across various dosages.
Q & A
What are the common synthetic routes for 2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis typically involves alkylation of methyl(propan-2-yl)amine with a haloacetic acid derivative, followed by hydrochloric acid treatment to form the hydrochloride salt. For example, analogous methods for related compounds (e.g., methyl(2-methylbutan-2-yl)amine hydrochloride) use controlled acid-base reactions under anhydrous conditions to ensure high yield and purity . Optimization includes:
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates.
- Purification : Recrystallization from ethanol/water mixtures removes unreacted amines .
How is the compound characterized to confirm its structure and purity in academic research?
Basic Research Focus
Standard analytical methods include:
- NMR Spectroscopy : H and C NMR verify the methyl (δ 1.2–1.4 ppm) and isopropyl (δ 3.2–3.5 ppm) groups, with the acetic acid backbone confirmed via carbonyl signals (δ 170–175 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95%) .
- Mass Spectrometry : ESI-MS detects the molecular ion peak ([M+H] at m/z 180.1) and confirms the hydrochloride adduct .
What computational methods are used to predict the reactivity and biological interactions of this compound?
Advanced Research Focus
Quantum mechanical calculations (e.g., DFT) model the compound’s electronic structure to predict nucleophilic/electrophilic sites. For example:
- Reactivity : Fukui indices identify the amino group as a nucleophilic center, facilitating salt formation or covalent modifications .
- Docking Studies : Molecular docking with proteins (e.g., enzymes or receptors) predicts binding affinities using software like AutoDock Vina. This is critical for drug design applications .
- Solubility Prediction : COSMO-RS simulations estimate aqueous solubility, guiding formulation strategies .
How do structural modifications (e.g., substituent changes) influence its pharmacokinetic properties?
Advanced Research Focus
Comparative studies on analogs (e.g., 2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride) reveal:
- Lipophilicity : Adding aromatic rings (logP increase) enhances membrane permeability but reduces solubility. The isopropyl group in the target compound balances these properties .
- Metabolic Stability : Methyl groups on the amine reduce oxidative metabolism by cytochrome P450 enzymes, as shown in microsomal assays .
- Toxicity : In vitro cytotoxicity assays (e.g., HepG2 cells) correlate steric bulk with reduced off-target effects .
How can researchers resolve contradictions in reported biological activities of this compound?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. negligible effects) may arise from:
- Assay Variability : Standardize protocols (e.g., IL-6 ELISA or NF-κB luciferase assays) to minimize inter-lab differences .
- Salt Form Stability : Hydrochloride salts may degrade under humid conditions, necessitating stability studies (TGA/DSC) .
- Impurity Profiling : LC-MS identifies trace impurities (e.g., unreacted amines) that could skew bioactivity results .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Focus
Key considerations include:
- Reactor Design : Continuous flow systems improve heat/mass transfer for exothermic reactions, reducing batch-to-batch variability .
- Byproduct Management : Membrane separation technologies (e.g., nanofiltration) remove HCl efficiently .
- Regulatory Compliance : Follow ICH guidelines for impurity thresholds (<0.15% for any unknown) .
How is the compound utilized in biochemical probing or protein modification studies?
Advanced Research Focus
The amino group facilitates conjugation via:
- Carbodiimide Coupling : EDC/NHS chemistry links the compound to carboxylated proteins or peptides, enabling fluorescent tagging .
- Click Chemistry : Alkyne-functionalized derivatives (e.g., propargyl analogs) enable copper-catalyzed azide-alkyne cycloaddition for bioconjugation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
